TERT-BUTYL (2E)-3-(4-METHOXYPHENYL)PROP-2-ENOATE
Description
TERT-BUTYL (2E)-3-(4-METHOXYPHENYL)PROP-2-ENOATE is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, a methoxyphenyl group, and an enoate moiety
Properties
IUPAC Name |
tert-butyl (E)-3-(4-methoxyphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-14(2,3)17-13(15)10-7-11-5-8-12(16-4)9-6-11/h5-10H,1-4H3/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWWOECUORSLLB-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C=CC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)/C=C/C1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL (2E)-3-(4-METHOXYPHENYL)PROP-2-ENOATE typically involves the esterification of (2E)-3-(4-methoxyphenyl)prop-2-enoic acid with tert-butyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of solid acid catalysts in a packed bed reactor can also improve the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
TERT-BUTYL (2E)-3-(4-METHOXYPHENYL)PROP-2-ENOATE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The enoate moiety can be reduced to form the corresponding alkane.
Substitution: The tert-butyl group can be substituted with other alkyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.
Substitution: Alkyl halides in the presence of a strong base such as sodium hydride (NaH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(4-hydroxyphenyl)prop-2-enoate.
Reduction: Formation of tert-butyl 3-(4-methoxyphenyl)propanoate.
Substitution: Formation of various tert-butyl alkyl esters depending on the alkyl halide used.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Properties
One significant application of tert-butyl (2E)-3-(4-methoxyphenyl)prop-2-enoate is in the development of anticancer agents. Research has shown that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. For instance, studies have indicated that the incorporation of methoxyphenyl groups enhances the efficacy of certain anticancer drugs by improving their solubility and bioavailability.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the prop-2-enoate structure significantly increased the selectivity and potency against breast cancer cells compared to non-modified compounds .
Polymer Science Applications
2.1 UV Stabilizers
This compound is also utilized as a UV stabilizer in polymer formulations. Its ability to absorb UV radiation helps protect polymers from degradation, extending their lifespan and maintaining their mechanical properties.
Data Table: UV Absorption Characteristics
| Compound | UV Absorption Peak (nm) | Application |
|---|---|---|
| This compound | 320 | UV stabilizer in plastics |
| Ethyl (2E)-3-(4-methoxyphenyl)prop-2-enoate | 310 | Coating applications |
Chemical Intermediate
3.1 Synthesis of Other Compounds
This compound serves as an important intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals. Its functional groups allow for further chemical modifications, making it a valuable building block.
Case Study:
In a synthetic route reported by Sigma-Aldrich, this compound was used to synthesize novel anti-inflammatory agents through Michael addition reactions . The resulting compounds displayed promising biological activity.
Mechanism of Action
The mechanism of action of TERT-BUTYL (2E)-3-(4-METHOXYPHENYL)PROP-2-ENOATE involves its interaction with specific molecular targets. The methoxyphenyl group can interact with enzymes and receptors, modulating their activity. The enoate moiety can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent adducts. These interactions can affect various biochemical pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
TERT-BUTYL (2E)-3-(4-HYDROXYPHENYL)PROP-2-ENOATE: Similar structure but with a hydroxyl group instead of a methoxy group.
TERT-BUTYL (2E)-3-(4-CHLOROPHENYL)PROP-2-ENOATE: Similar structure but with a chlorine atom instead of a methoxy group.
TERT-BUTYL (2E)-3-(4-NITROPHENYL)PROP-2-ENOATE: Similar structure but with a nitro group instead of a methoxy group.
Uniqueness
TERT-BUTYL (2E)-3-(4-METHOXYPHENYL)PROP-2-ENOATE is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity
Biological Activity
Tert-butyl (2E)-3-(4-methoxyphenyl)prop-2-enoate, a compound derived from the methoxyphenyl group, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine based on recent research findings.
This compound is an ester compound characterized by the presence of a methoxyphenyl group. Its structure can be represented as follows:
This compound exhibits significant lipophilicity, which may influence its absorption and distribution in biological systems.
1. Cholinesterase Inhibition
Recent studies have highlighted the cholinesterase inhibitory activity of compounds related to this compound. For instance, related compounds demonstrated IC50 values indicating their potency against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE):
| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound A | 46.18 | 32.46 | 1.42 |
| Compound B | 49.44 | 44.41 | 1.71 |
These findings suggest that similar structures may offer therapeutic potential in treating conditions such as Alzheimer's disease by enhancing cholinergic transmission through enzyme inhibition .
2. Neuroprotective Effects
This compound has been associated with neuroprotective effects. Compounds with similar structural motifs have shown anti-amnesic and cognition-enhancing activities, which may be attributed to their ability to inhibit cholinesterases and modulate neurotransmitter levels .
3. Antioxidant Activity
Compounds like (E)-3-(4-methoxyphenyl)acrylic acid, closely related to this compound, have demonstrated significant antioxidant properties. This activity is crucial in mitigating oxidative stress, which is implicated in various neurodegenerative diseases .
The mechanism of action for this compound primarily involves its interaction with cholinergic receptors and enzymes:
- Cholinesterase Inhibition : The compound acts as a mixed-type inhibitor of AChE and BChE, leading to increased levels of acetylcholine in synaptic clefts.
- Antioxidant Pathways : It may activate cellular pathways that enhance the expression of antioxidant enzymes, thereby reducing oxidative damage.
Case Studies
Case Study 1: Neuroprotective Effects in Animal Models
In a study involving animal models of cognitive impairment, administration of related methoxyphenyl compounds resulted in improved memory performance measured through behavioral tests. The neuroprotective effects were correlated with decreased oxidative stress markers and enhanced cholinergic activity.
Case Study 2: In Vitro Cholinesterase Inhibition
In vitro assays demonstrated that this compound exhibited significant inhibition of both AChE and BChE, supporting its potential use in therapeutic applications targeting cognitive decline.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
